Sorafenib impurity 21

Description

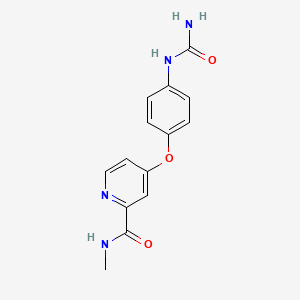

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(carbamoylamino)phenoxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEDEUSMGQBBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sorafenib: a Case Study in Active Pharmaceutical Ingredient Synthesis and Stability

Sorafenib as a Multi-Targeted Kinase Inhibitor in Pharmaceutical Development

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and the formation of new blood vessels (angiogenesis). Its mechanism of action involves the inhibition of various protein kinases, which are enzymes that regulate cellular processes like proliferation, survival, and differentiation. Dysregulation of these kinase pathways is a common feature of many cancers.

Sorafenib's primary targets include the Raf-1 and B-Raf kinases in the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation. abmole.com It also potently inhibits various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β). abmole.com Other targets include kinases like c-KIT and Flt-3. abmole.comrndsystems.com By blocking these multiple targets, Sorafenib exerts a dual effect: it directly hinders tumor cell proliferation and simultaneously chokes off the tumor's blood supply, a critical factor for its growth and metastasis.

The inhibitory activity of Sorafenib against these kinases is measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The potency of Sorafenib varies across its different targets, as detailed in the research findings below.

Table 1: Kinase Inhibitory Activity of Sorafenib (IC₅₀ Values)

| Kinase Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Raf-1 | 6 | abmole.comrndsystems.com |

| B-Raf (wild-type) | 22 | abmole.comrndsystems.com |

| B-Raf (V599E mutant) | 38 | rndsystems.com |

| VEGFR-2 | 90 | abmole.comrndsystems.com |

| VEGFR-3 | 15 | abmole.com |

| PDGFR-β | 57 | abmole.comrndsystems.com |

| c-KIT | 68 | rndsystems.com |

| Flt-3 | 58 | abmole.com |

Overview of Chemical Synthesis Pathways for Sorafenib

The synthesis of Sorafenib is a multi-step process that can be approached through several different routes. A common strategy involves the preparation of key intermediates which are then combined to form the final molecule. One of the most critical intermediates is 4-(4-aminophenoxy)-N-methylpicolinamide . sci-hub.segoogle.com

A widely cited synthesis pathway begins with picolinic acid. sci-hub.sepsu.edu This starting material undergoes chlorination using a reagent like thionyl chloride to produce 4-chloropicolinoyl chloride. sci-hub.se This chlorinated intermediate is then reacted with methylamine (B109427) to form 4-chloro-N-methylpicolinamide . thieme-connect.demdpi.com In the next step, this compound is coupled with 4-aminophenol (B1666318) in an etherification reaction to yield the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide . mdpi.comchemicalbook.com Finally, Sorafenib is synthesized by reacting this intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. sci-hub.segoogle.com

The control of impurities during synthesis is a critical aspect of pharmaceutical manufacturing. Process-related impurities can arise from starting materials, intermediates, or side reactions. Sorafenib Impurity 21 , identified chemically as 4,6-Dichloro-N,N-dimethylpicolinamide , is one such impurity. synzeal.com While the precise step of its formation is not extensively detailed in primary literature, its structure suggests it is likely formed during the chlorination step of picolinic acid. Over-chlorination or side reactions could lead to the introduction of a second chlorine atom onto the pyridine (B92270) ring, resulting in a dichlorinated picolinamide (B142947) structure instead of the desired mono-chlorinated intermediate, 4-chloro-N-methylpicolinamide . The presence of such impurities necessitates rigorous purification and analytical monitoring to ensure the quality and stability of the final Sorafenib API. synzeal.com The use of reference standards for impurities like this compound is essential for developing and validating analytical methods to detect and quantify them during quality control processes. synzeal.com

Sorafenib Impurity 21: a Defined Chemical Entity Within the Sorafenib Impurity Profile

Chemical Identity and Structural Context of Sorafenib Impurity 21

This compound is a distinct organic molecule with the specific chemical name 4,6-Dichloro-N,N-dimethylpicolinamide. synzeal.comchemwhat.com It is identified by the CAS Registry Number 1858792-36-5. synzeal.com As an impurity, it is a compound that can arise during the synthesis of Sorafenib and must be monitored within the final API. synzeal.com The molecular structure of this impurity is based on a picolinamide (B142947) core, which is also a key structural motif in the Sorafenib molecule. synzeal.comdaicelpharmastandards.com However, this compound is distinguished by the presence of two chlorine atoms on the pyridine (B92270) ring and a dimethylamide group.

The detailed chemical properties of this compound are summarized in the table below.

Table 1: Chemical Identification of this compound

| Identifier | Data |

|---|---|

| Chemical Name | 4,6-Dichloro-N,N-dimethylpicolinamide synzeal.com |

| CAS Number | 1858792-36-5 synzeal.com |

| Molecular Formula | C₈H₈Cl₂N₂O |

| SMILES String | O=C(N(C)C)C1=NC(Cl)=CC(Cl)=C1 synzeal.com |

Role of this compound as a Pharmaceutical Reference Standard

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity and purity of a drug substance. daicelpharmastandards.comsynzeal.com this compound is utilized precisely for this purpose in the quality control of Sorafenib. synzeal.comaxios-research.com

As a reference standard, it allows analytical chemists to develop and validate methods specifically designed to detect and quantify its presence in batches of the Sorafenib API. synzeal.comveeprho.com This is a critical step in ensuring that the level of this impurity does not exceed the stringent limits set by regulatory authorities. The use of this standard is essential for applications submitted to regulatory bodies, such as an Abbreviated New Drug Application (ANDA), to demonstrate control over the manufacturing process. synzeal.com

Suppliers provide this reference material with a comprehensive Certificate of Analysis (CoA), which details the characterization data confirming its identity and purity. daicelpharmastandards.com This documentation ensures the standard's traceability and suitability for its intended analytical purpose. synzeal.com

Table 2: Applications of this compound as a Reference Standard

| Application Area | Description of Use |

|---|---|

| Analytical Method Development | Used to create specific and sensitive analytical procedures for detecting and separating the impurity from the API. synzeal.comveeprho.com |

| Method Validation (AMV) | Employed to verify that the analytical methods are accurate, precise, and reliable for quantifying the impurity. synzeal.com |

| Quality Control (QC) | Routinely used in the testing of commercial batches of Sorafenib to ensure product quality and consistency. synzeal.com |

| Regulatory Filings | Essential for inclusion in drug master files (DMF) and new drug applications to demonstrate control over impurities. synzeal.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Sorafenib |

| This compound |

Advanced Analytical Methodologies for Profiling and Structural Elucidation of Sorafenib Impurity 21

Chromatographic Separation Techniques for Impurity Isolation and Quantification

The separation and quantification of impurities in active pharmaceutical ingredients (APIs) like Sorafenib are predominantly achieved through chromatographic techniques. The choice of method depends on the physicochemical properties of the impurity and the API, including polarity, volatility, and solubility.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, stands as a cornerstone for the analysis of Sorafenib and its impurities. nih.gov While specific HPLC methods dedicated solely to the isolation and quantification of Sorafenib Impurity 21 are not extensively detailed in publicly available literature, the general principles for separating Sorafenib-related compounds can be extrapolated.

A typical RP-HPLC method for impurity profiling of Sorafenib would involve a C18 column, which is effective for separating compounds with varying polarities. epo.orgchemicalbook.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. epo.orgmsu.edu Gradient elution is commonly employed to achieve optimal separation of a wide range of impurities with different retention times. msu.edu Detection is usually performed using a photodiode array (PDA) detector, which allows for the monitoring of eluents at multiple wavelengths, aiding in the identification and purity assessment of the peaks. epo.org

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | PDA at an appropriate wavelength |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.gov For the analysis of Sorafenib and its impurities, UPLC is a powerful tool for detecting and quantifying trace-level impurities that might be missed by HPLC. nih.gov

UPLC methods developed for Sorafenib would be highly suitable for the analysis of Impurity 21. The enhanced separation efficiency of UPLC can resolve Impurity 21 from Sorafenib and other closely related impurities, which is crucial for accurate quantification. nih.gov

Planar Chromatography (TLC/HPTLC) in Impurity Screening

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the preliminary screening of impurities in pharmaceuticals due to their simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. pharmaffiliates.com These techniques can be used as a rapid check for the presence of significant impurities in Sorafenib batches. A suitable solvent system would be developed to achieve separation between Sorafenib and Impurity 21 on the TLC/HPTLC plate, with visualization typically under UV light.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an emerging technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC can offer advantages for the separation of complex mixtures and chiral compounds. For challenging separations of structurally similar impurities that may be difficult to resolve by HPLC, SFC could provide a viable alternative. Its application to the specific separation of this compound would require method development to optimize parameters such as the co-solvent, pressure, and temperature.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Once an impurity is isolated, spectroscopic and spectrometric techniques are indispensable for its structural elucidation.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) coupled with a mass analyzer (such as a Quadrupole or Time-of-Flight) would be expected to show a protonated molecular ion [M+H]+ corresponding to its molecular weight. Tandem MS (MS/MS) experiments would provide valuable information about the compound's structure by inducing fragmentation and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the dimethylamide group. The chemical shifts and coupling patterns of these protons would confirm their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the dichloropyridine ring.

The combination of these advanced chromatographic and spectroscopic techniques is essential for the comprehensive profiling, isolation, quantification, and structural confirmation of this compound, thereby ensuring the quality and safety of the final Sorafenib drug product.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-MS/MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques, is an indispensable tool for impurity profiling. wjpls.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for detecting and identifying impurities in complex matrices. researchgate.netijpsdronline.com In the context of Sorafenib, LC-MS/MS provides unparalleled sensitivity and selectivity, enabling the detection of trace-level impurities. wjbphs.comnih.gov

For the analysis of this compound, an LC-MS/MS method would involve separating the impurity from the Sorafenib API and other related substances on a liquid chromatograph, followed by detection using a mass spectrometer. The mass spectrometer ionizes the molecule (e.g., via electrospray ionization - ESI) and separates the ions based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the impurity.

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this mode, the parent ion corresponding to the impurity is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of 4,6-Dichloro-N,N-dimethylpicolinamide by comparing it to a reference standard or by interpreting the fragmentation pathways. While Gas Chromatography-Mass Spectrometry (GC-MS) is less common for non-volatile compounds like Sorafenib and its impurities, it could be applied if the impurity is thermally stable and sufficiently volatile, or can be derivatized to enhance volatility. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Impurity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase HPLC/UPLC | Separation of Sorafenib from its impurities. ijpsdronline.com |

| Column | C18 (e.g., 50 x 2.1mm, 1.8µm) | Provides good retention and separation for moderately polar compounds. researchtrend.net |

| Mobile Phase | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate | Ensures good ionization efficiency and peak shape. wjbphs.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides strong signals for nitrogen-containing compounds. nih.gov |

| MS Analysis | Full Scan | To detect all eluting compounds and their molecular weights. |

| MS/MS Analysis | Product Ion Scan | To generate a fragmentation pattern for structural confirmation of the impurity. |

High-Resolution Mass Spectrometry (HRMS) for Formula Assignment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the de novo structural elucidation of unknown impurities and for confirming the identity of known ones. acs.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. thieme-connect.de

For this compound, HRMS would be used to measure its exact mass. This experimental mass is then compared against the theoretical exact masses of all possible elemental formulas. The unique fit for 4,6-Dichloro-N,N-dimethylpicolinamide would provide strong evidence for its identity. This technique is particularly powerful when a reference standard for the impurity is not available. LC-HRMS can be employed to obtain this data, combining the separation power of LC with the precise mass measurement of HRMS. acs.org

Table 2: HRMS Data for this compound

| Attribute | Value |

|---|---|

| Chemical Name | 4,6-Dichloro-N,N-dimethylpicolinamide |

| Molecular Formula | C₈H₈Cl₂N₂O |

| Monoisotopic Mass (Calculated) | 218.0068 Da |

| Typical HRMS Accuracy | < 5 ppm |

| Information Obtained | Unambiguous elemental composition, confirming the molecular formula. thieme-connect.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques, e.g., 1H, 13C, DEPT, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. wjpls.orgthieme-connect.de While MS techniques provide information on molecular weight and fragmentation, NMR provides a detailed map of the atomic connectivity within the molecule. A full suite of NMR experiments is typically required for complete characterization.

¹H NMR: Identifies the number and type of hydrogen atoms, their chemical environment, and their proximity to other protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two or three bonds, which is crucial for piecing together the molecular structure.

For this compound, these techniques would be used to confirm the substitution pattern on the pyridine ring and the structure of the N,N-dimethylamide group, leaving no ambiguity in the final structure. daicelpharmastandards.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Reveals the electronic environment and positions on the dichloropyridine ring. |

| N-Methyl Protons | ¹H NMR | 2.8 - 3.2 | Confirms the presence of two chemically equivalent or distinct methyl groups on the nitrogen atom. |

| Carbonyl Carbon | ¹³C NMR | 165 - 175 | Identifies the amide carbonyl group. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Maps the carbon skeleton of the pyridine ring. |

| N-Methyl Carbons | ¹³C NMR | 35 - 45 | Confirms the presence of the methyl groups attached to the nitrogen. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wjpls.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that serves as a molecular "fingerprint." For the structural confirmation of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in 4,6-Dichloro-N,N-dimethylpicolinamide. The absence of bands corresponding to other functional groups (like N-H or O-H) can also be critical for confirming the structure.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide C=O | 1630 - 1680 | Stretch |

| Aromatic C=C | 1400 - 1600 | Stretch |

| C-N | 1250 - 1350 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for both quantification and detection, especially as a detector in High-Performance Liquid Chromatography (HPLC). wjpls.orgresearchgate.net Molecules containing chromophores (light-absorbing groups) absorb light in the UV-Vis range. This compound, containing a substituted pyridine ring, possesses a chromophore that allows for its detection by UV-Vis spectroscopy. sci-hub.se In an HPLC method, the impurity would be monitored at a specific wavelength, often at the wavelength of maximum absorbance (λmax), to ensure high sensitivity. While not providing detailed structural information like NMR or MS, its simplicity and robustness make it the workhorse detector for routine quality control analysis to quantify the levels of impurities. rasayanjournal.co.in

Table 5: Application of UV-Vis Spectroscopy

| Application | Description |

|---|---|

| HPLC Detection | Serves as a simple, robust, and cost-effective detector for quantifying this compound after chromatographic separation. researchgate.net |

| Quantification | The absorbance is directly proportional to the concentration of the impurity, allowing for accurate quantification against a reference standard. |

Holistic Analytical Method Development and Validation for Impurity Profiling

The development of a single analytical method to monitor all potential impurities in a drug substance like Sorafenib is a complex undertaking. A holistic approach is required, aiming for a stability-indicating method that can separate the API from its process impurities, degradation products, and other related substances. researchgate.netijpsdronline.com The goal is to create a method that is robust, reliable, and fit for its intended purpose, whether for release testing of the API or for stability studies. This typically involves extensive experimentation, optimizing parameters such as the column type, mobile phase composition (including pH and organic modifiers), flow rate, and detector settings to achieve the desired performance.

Specificity and Selectivity in Impurity Assays

According to ICH guidelines, specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. researchtrend.net In the context of an impurity assay for Sorafenib, this means the method must be able to produce a result that is directly proportional only to the concentration of this compound, without interference from Sorafenib itself or any other impurity.

Selectivity is the ability of the method to separate various analytes in a sample. rasayanjournal.co.in For an impurity profiling method, high selectivity is paramount. The method must demonstrate baseline resolution between the peak for this compound and the peaks for the main Sorafenib API, other known impurities, and any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light). wjpls.org This is typically achieved using high-resolution chromatographic techniques like HPLC or UPLC and is confirmed during method validation by analyzing spiked samples and stressed samples to ensure no peaks co-elute. nih.gov

Table 6: Key Elements of a Specificity Study

| Validation Component | Procedure | Acceptance Criterion |

|---|---|---|

| Resolution | Analyze a solution containing Sorafenib and all known impurities, including impurity 21. | The resolution between the peak for impurity 21 and the closest eluting peak must be greater than 1.5. |

| Peak Purity | Use a photodiode array (PDA) detector or mass spectrometer to assess the peak for impurity 21. | The peak must be spectrally pure, indicating no co-eluting components. |

| Forced Degradation | Analyze samples of Sorafenib that have been subjected to stress conditions. | The impurity peak should be resolved from any degradation product peaks. wjpls.org |

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters in the validation of analytical methods, signifying the method's sensitivity. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. africanjournalofbiomedicalresearch.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. africanjournalofbiomedicalresearch.comtjpr.org For impurities, which are often present at trace levels, low LOD and LOQ values are crucial for accurate monitoring and control. researchgate.netresearchtrend.net

These limits are typically established based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. tjpr.orgijprajournal.com The development of analytical methods for Sorafenib and its impurities, often utilizing techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), consistently reports low LOD and LOQ values, demonstrating high sensitivity. wjpls.orgpcbiochemres.com While specific values for this compound are proprietary, the data from various validated methods for Sorafenib and its other impurities provide a clear benchmark for the required sensitivity.

Table 1: Examples of LOD and LOQ Values from Validated Analytical Methods for Sorafenib and its Impurities

| Analyte | Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|

| Sorafenib | RP-HPLC | 0.020 | 0.069 | pcbiochemres.com |

| Sorafenib | RP-HPLC | 0.006 | 0.017 | sphinxsai.com |

| Sorafenib | RP-HPLC | 0.36 | 2.64 | africanjournalofbiomedicalresearch.com |

| Sorafenib | RP-HPLC | 0.526 | 1.594 | globalresearchonline.net |

| Sorafenib | RP-HPLC | 0.1888 | 0.6294 | tjpr.org |

| Sorafenib | UPLC | 0.838 | 2.540 | wjpls.org |

| Genotoxic Impurities (e.g., Methyl Tosylate) | UPLC | 0.045 | 0.09 | researchtrend.net |

Precision and Accuracy of Analytical Methods

Precision and accuracy are paramount for a validated analytical method, ensuring the reliability and truthfulness of the results. ymerdigital.com According to International Council for Harmonisation (ICH) guidelines, these parameters must be thoroughly evaluated. globalresearchonline.netinnovareacademics.in

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ymerdigital.com It is typically expressed as the relative standard deviation (%RSD). globalresearchonline.net Precision studies include:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. ymerdigital.com

Intermediate Precision (Inter-day precision & Ruggedness): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. ymerdigital.com

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ymerdigital.com It is often determined through recovery studies by spiking the sample matrix with known amounts of the impurity. researchgate.netwjpls.org The results are expressed as the percentage recovery.

For methods analyzing Sorafenib and its impurities, precision is generally considered acceptable if the %RSD is less than 2.0%, and accuracy is acceptable if recovery is within the range of 98-102%. researchgate.netijprajournal.comglobalresearchonline.net

Table 2: Representative Precision and Accuracy Data for Sorafenib Analysis

| Parameter | Specification Level | Acceptance Criteria | Typical Result | Source |

|---|---|---|---|---|

| Repeatability (%RSD) | 100% of test concentration | < 2.0% | 0.48% | wjpls.org |

| Intra-day Precision (%RSD) | Multiple concentration levels | < 2.0% | < 2.0% | africanjournalofbiomedicalresearch.comymerdigital.com |

| Inter-day Precision (%RSD) | Multiple concentration levels | < 2.0% | < 2.0% | africanjournalofbiomedicalresearch.comymerdigital.com |

| Accuracy (% Recovery) | Spiked at 50%, 100%, 150% | 98.0 - 102.0% | 99.62% - 99.87% | wjpls.org |

| Accuracy (% Recovery) | Spiked at different levels | Close to 100% | 98.00% - 99.68% | africanjournalofbiomedicalresearch.com |

Method Robustness and Transferability

Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. africanjournalofbiomedicalresearch.comacs.org It provides an indication of the method's reliability during normal usage and is a key parameter evaluated during method development. researchgate.netacs.org To test for robustness, critical parameters of the analytical method are intentionally varied. ymerdigital.com For a liquid chromatography method, these may include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). ymerdigital.com

pH of the mobile phase buffer. researchgate.net

Organic phase composition in the mobile phase (e.g., ±5%). ymerdigital.com

Column temperature. researchtrend.net

Detection wavelength (e.g., ±2 nm). ymerdigital.com

The method is considered robust if system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, remain within predefined acceptance criteria despite these changes. sphinxsai.comymerdigital.com

Method Transferability refers to the process of demonstrating that a validated analytical method can be successfully performed by a different laboratory without compromising its validated state. A robust method is inherently more transferable, as it is less susceptible to variations in environmental conditions, equipment, and reagents between laboratories. Regulatory flexibility during method transfer is often a benefit of a well-understood and robust method. researchgate.net

Application of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic and science-based approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control. researchgate.netijpsdronline.com The goal is to build quality into the analytical method, ensuring it is robust and fit for its intended purpose, which for impurity analysis is the correct quantification to ensure product compliance. acs.org

The AQbD process for developing a method to analyze this compound involves several key steps:

Defining the Analytical Target Profile (ATP): This involves establishing the requirements for the method, such as the need to accurately quantify the impurity at a specific reporting threshold. researchgate.net

Risk Assessment: Critical Method Parameters (CMPs) that could potentially impact Critical Analytical Attributes (CAAs) are identified. researchgate.net Tools like the Ishikawa (fishbone) diagram are used to map potential sources of variability. researchgate.netcolab.ws CAAs for a chromatographic method include retention time, peak area, peak tailing, and theoretical plates. colab.ws

Design of Experiments (DoE): A multivariate experimental design, such as a Box-Behnken or central composite design, is used to systematically study the effects of the identified CMPs and their interactions. researchgate.netijpsdronline.com This allows for a comprehensive understanding of the method's performance across a range of conditions.

Establishing a Method Design Space: The DoE results are used to define a multidimensional design space. colab.ws Operation within this space ensures that the method will consistently meet the ATP. This provides operational flexibility without the need for re-validation after minor adjustments. researchgate.net

Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle.

By employing AQbD, analytical methods for impurities like this compound are developed to be inherently robust, reliable, and easily transferable, supporting effective quality control throughout the drug's lifecycle. acs.orgcolab.ws

Strategic Control and Mitigation of Sorafenib Impurities in Pharmaceutical Development and Manufacturing

Risk Assessment Frameworks for Impurity Control

The control of impurities in pharmaceutical manufacturing is guided by a risk-based approach, as outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q9 (Quality Risk Management). synzeal.comeuropa.euslideshare.net The initial step in managing Sorafenib impurity 21 involves a thorough risk assessment to understand its potential impact on the final drug substance's quality and safety. youtube.comresearchgate.net

The risk assessment framework for this compound would systematically evaluate:

Potential for Formation: Analyzing the synthetic route of Sorafenib to identify steps where 4,6-Dichloro-N,N-dimethylpicolinamide could be formed. This includes examining the starting materials, intermediates, reagents, and reaction conditions. thieme-connect.deewadirect.comnih.gov

Potential for Carry-over: Assessing the likelihood of the impurity being carried through subsequent synthesis and purification steps into the final API.

Toxicological Risk: Evaluating the potential toxicity of a dichlorinated aromatic compound. While specific toxicological data for this compound is not readily available in public literature, its structural alerts (e.g., chlorinated pyridine (B92270) ring) would be considered. pharmtech.com The principles of ICH M7, which addresses mutagenic impurities, may be relevant for assessing the genotoxic potential. nih.gov

Impact on Efficacy and Stability: Determining if the presence of this impurity could affect the therapeutic efficacy or the stability of Sorafenib. contractpharma.comresearchgate.net

A fishbone diagram (Ishikawa diagram) is a valuable tool in this context to visually map potential causes of impurity formation. The risk assessment process is not a one-time activity but a lifecycle approach, with the risk assessment being reviewed and updated as more process knowledge is gained or when changes are made to the manufacturing process. researchgate.net

Table 1: Risk Assessment of this compound

| Risk Factor | Potential Risk | Assessment Approach |

| Formation | High, as it is structurally related to a key starting material/intermediate. | Review of synthetic pathway, analysis of raw materials, and study of reaction kinetics. |

| Toxicity | Unknown, but potential for genotoxicity due to its structure. | In silico toxicological assessment (e.g., DEREK), and if necessary, in vitro mutagenicity studies (e.g., Ames test). |

| Carry-over | Moderate to high, depending on the purification process. | Analysis of intermediates and crude API batches. |

| Impact on Stability | Low to moderate, potential to act as a catalyst for degradation. | Forced degradation studies and long-term stability testing of Sorafenib spiked with the impurity. |

Implementation of Source Control Strategies

Controlling impurities at their source is the most effective strategy. For this compound, which is likely a process-related impurity, source control involves a deep understanding of the synthetic pathway of Sorafenib. thieme-connect.deewadirect.comnih.gov

Key source control strategies include:

Starting Material and Reagent Qualification: The synthesis of Sorafenib often involves intermediates like 4-chloro-N-methylpicolinamide. thieme-connect.deresearchgate.net this compound (4,6-Dichloro-N,N-dimethylpicolinamide) could potentially arise from impurities within this starting material or be formed as a byproduct during its synthesis. Therefore, stringent specifications and analytical testing for the starting materials and reagents are crucial. This includes screening for dichlorinated analogues.

Process Optimization: The reaction conditions for the synthesis of Sorafenib and its intermediates should be carefully optimized to minimize the formation of byproducts. contractpharma.com This could involve controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents. For instance, in the chlorination steps of the picolinic acid derivative, over-chlorination could lead to the formation of dichlorinated species. nih.gov Design of Experiments (DoE) can be a powerful tool to identify and optimize critical process parameters that impact impurity formation. contractpharma.com

Understanding Reaction Mechanisms: A thorough understanding of the reaction mechanisms can help in predicting and preventing the formation of unwanted impurities. organic-chemistry.org For example, understanding the electrophilic aromatic substitution mechanisms on the pyridine ring can help in devising strategies to prevent the introduction of a second chlorine atom.

By implementing robust source control measures, the burden on downstream purification processes can be significantly reduced, leading to a more consistent and higher quality API.

In-Process Control and Real-Time Monitoring Approaches

In-process controls (IPCs) are critical for monitoring the manufacturing process and ensuring that it remains within the desired parameters, thereby minimizing the formation of impurities like this compound. pageplace.de

Effective in-process control strategies include:

IPC Testing: Regular testing of reaction intermediates at critical stages of the manufacturing process can help in tracking the level of this compound. This allows for corrective actions to be taken before the impurity is carried forward. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for such IPCs due to its specificity and sensitivity. daicelpharmastandards.comveeprho.comscirp.org

Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. dur.ac.ukeuropa.eu For the control of this compound, PAT tools could be implemented for real-time monitoring. For instance, in-line spectroscopic techniques (e.g., Near-Infrared or Raman spectroscopy) coupled with chemometric models could potentially monitor the concentration of key reactants and the formation of the impurity in real-time. This would enable proactive control of the process to prevent deviations that could lead to increased impurity levels.

Table 2: In-Process Control and Monitoring for this compound

| Control Point | Analytical Technique | Purpose |

| Starting Material (e.g., 4-chloro-N-methylpicolinamide) | HPLC, GC-MS | To ensure the absence or control of pre-existing 4,6-dichloro-N,N-dimethylpicolinamide. |

| Post-Amidation Step | In-process HPLC | To monitor the formation of the impurity and ensure it is below a defined threshold. |

| Crude Sorafenib | HPLC | To determine the level of the impurity before the final purification steps. |

| Mother Liquor from Crystallization | HPLC | To assess the purging efficiency of the crystallization process. |

Purification Technologies for Impurity Reduction

Even with robust source and in-process controls, some level of this compound may still be present in the crude API. Therefore, effective purification technologies are essential to reduce the impurity to acceptable levels in the final drug substance. seppure.comsusupport.com

Common purification technologies for small molecule APIs like Sorafenib include:

Crystallization: Crystallization is a powerful and widely used technique for purifying APIs. registech.com The process can be optimized to effectively purge impurities. The solubility difference between Sorafenib and this compound in various solvent systems would be a key factor in developing an efficient crystallization process. The selection of the solvent, cooling profile, and agitation rate can all impact the efficiency of impurity rejection.

Chromatography: Preparative chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be used for the purification of APIs, especially for removing challenging impurities that have similar properties to the API. registech.combiopharminternational.com While it can be a costly and time-consuming process for large-scale manufacturing, it can be a viable option if crystallization alone is not sufficient to achieve the desired purity.

Washing and Filtration: The efficiency of the final filtration and washing steps is also critical in removing impurities that may be present in the mother liquor adhering to the surface of the API crystals. registech.com

The choice of purification technology will depend on the level of the impurity, its physicochemical properties relative to Sorafenib, and the scale of manufacturing. A combination of these techniques may be necessary to achieve the required purity.

Regulatory Compliance and Quality Management Systems for Impurity Control

Ensuring compliance with global regulatory requirements is a cornerstone of pharmaceutical manufacturing. The control of impurities like this compound is heavily regulated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). contractpharma.comaifa.gov.itchemass.si

Key regulatory and quality management system considerations include:

ICH Guidelines: Adherence to ICH guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, is mandatory. aifa.gov.it This guideline provides thresholds for reporting, identification, and qualification of impurities. The threshold for identification is typically 0.10%, and qualification is required for impurities above this level.

Qualification of Impurities: If the level of this compound exceeds the identification threshold, it must be "qualified." Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified. aifa.gov.it This may involve toxicological studies.

Specifications: A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria. The specification for Sorafenib API must include a test for this compound with an appropriate acceptance criterion (limit). synzeal.com

Quality Management System (QMS): A robust QMS, such as one compliant with ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q10 (Pharmaceutical Quality System), is essential for ensuring that impurities are consistently controlled. organic-chemistry.org This includes having systems for change control, deviation management, and corrective and preventive actions (CAPA) in place. pageplace.de

A proactive and comprehensive approach to regulatory compliance and quality management ensures that the manufacturing process for Sorafenib is well-controlled and that the final product is safe and effective for patients.

Emerging Trends and Future Perspectives in Sorafenib Impurity Research

Advanced Computational Chemistry for Impurity Prediction and Mechanism Simulation

The proactive identification of potential impurities is shifting from a reactive, experimental process to a predictive, computational one. Advanced computational chemistry is at the forefront of this transformation, enabling researchers to anticipate impurity formation and understand the underlying mechanisms. jstar-research.comsteeronresearch.com

Predictive Modeling: By leveraging quantum chemistry and AI/ML-driven data analysis, computational models can predict the likelihood of various impurities forming under specific reaction conditions. jstar-research.comsteeronresearch.com These models analyze the electronic and steric properties of reactants, intermediates, and reagents to forecast potential side reactions. For a complex synthesis like that of Sorafenib, which involves multiple steps and reactive intermediates, this predictive capability is invaluable. sci-hub.se It allows chemists to modify synthetic routes or reaction parameters to circumvent the formation of problematic impurities like "Sorafenib impurity 21" before the synthesis is ever performed in a lab.

Mechanism Simulation: Computational tools such as Gaussian 16 and CASTEP facilitate the precise simulation of reaction pathways. jstar-research.com Researchers can model the transition states and energy barriers for both the desired product formation and potential impurity-generating side reactions. For instance, simulating the condensation reaction step in Sorafenib synthesis could reveal the energetic favorability of a pathway leading to an isomer or a related substance classified as an impurity. This insight allows for targeted process optimization to favor the kinetic and thermodynamic profile of the main reaction, thereby minimizing impurity generation. mit.edu

Forced Degradation and In-Silico Toxicology: Computational methods are also used to predict degradation pathways and the potential toxicity of impurities. tandfonline.com By simulating conditions of stress (e.g., acid, base, oxidation, light), models can predict the structure of degradants. wjpls.orgresearchgate.net Furthermore, in-silico toxicology tools (e.g., ADMET prediction) can assess the potential for mutagenicity or other toxic effects of a predicted impurity, helping to prioritize which impurities require the strictest control. steeronresearch.comtandfonline.com

| Computational Application | Description | Tools/Methods | Relevance to "this compound" |

| Impurity Prediction | Forecasts potential side products based on reactants and conditions. | AI/ML Models, Quantum Chemistry | Proactively identifies the risk of forming the impurity. |

| Mechanism Simulation | Models reaction pathways and energy profiles. | Transition State Theory, DFT (e.g., Gaussian 16) | Elucidates the specific chemical steps that lead to the impurity's formation. |

| Toxicology Assessment | Predicts the potential toxicity (e.g., mutagenicity) of impurities. | ADMET/Tox Prediction Software | Assesses the risk profile of the impurity to set control limits. steeronresearch.comtandfonline.com |

Novel Analytical Technologies for Enhanced Impurity Detection and Characterization

While traditional HPLC methods are the workhorse of impurity analysis, novel technologies are offering unprecedented levels of sensitivity, resolution, and characterization capabilities. ijprajournal.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net This is particularly advantageous for separating structurally similar impurities, such as isomers of Sorafenib, from the main API peak. The enhanced sensitivity of UPLC is crucial for quantifying potential genotoxic impurities that must be controlled at parts-per-million (ppm) levels. scribd.com

High-Resolution Mass Spectrometry (HRMS): The coupling of UPLC with HRMS (e.g., UPLC-QTOF/MS) is a powerful tool for the definitive identification and structural elucidation of unknown impurities. wjpls.org HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for impurity peaks. This information, combined with fragmentation data, allows for the confident structural assignment of novel or unexpected impurities without the immediate need for isolating and synthesizing the impurity standard.

Advanced NMR Techniques: While NMR is a standard tool, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are indispensable for the unambiguous structural confirmation of isolated impurities. These methods provide detailed information about the connectivity of atoms within a molecule, which is essential for differentiating between isomers or identifying the exact site of a chemical modification in a degradation product. wjpls.org

| Technology | Advantage over Traditional Methods | Application in Sorafenib Impurity Analysis |

| UPLC | Higher resolution, speed, and sensitivity. researchgate.net | Separation of closely related impurities and isomers. scribd.com |

| LC-MS/MS (HRMS) | Precise mass determination and structural elucidation of unknowns. wjpls.org | Identifying and profiling degradation products and process impurities. researchgate.net |

| 2D-NMR | Unambiguous structural confirmation. | Definitive characterization of isolated impurities like "this compound." |

Green Chemistry Principles in Impurity Minimization

The application of green chemistry principles in pharmaceutical synthesis is not only environmentally responsible but also economically advantageous, often leading to processes that are inherently cleaner and produce fewer impurities. researchgate.net

Atom Economy and Waste Prevention: The core principle of preventing waste is directly linked to impurity reduction. Synthetic routes with high atom economy are designed to incorporate the maximum number of atoms from the reactants into the final product, inherently minimizing the formation of by-products. researchgate.net Re-evaluating the synthesis of Sorafenib to improve atom economy can directly reduce the impurity load. ijbpas.com

Use of Safer Solvents and Reagents: Many impurities arise from side reactions with solvents or reagents. Green chemistry promotes the use of safer, less toxic, and more environmentally benign solvents. researchgate.net For example, replacing traditional halogenated solvents with greener alternatives in the Sorafenib synthesis could eliminate a potential source of impurities. patsnap.com The development of catalytic routes, such as using heterogeneous nanocatalysts for amidation, can replace stoichiometric reagents that often contribute to the impurity profile. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and can also decrease the rate of side reactions that lead to impurity formation, which are often accelerated at higher temperatures. researchgate.net Exploring nanotechnology-based approaches or novel catalysts in Sorafenib synthesis can enable milder reaction conditions. ijbpas.comnih.gov

Integration of Process Analytical Technology (PAT) for Real-Time Impurity Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. bruker.com It represents a shift from testing quality into products to building quality in by design. bruker.com

Real-Time Monitoring (RTM): PAT utilizes in-line or on-line analytical tools, such as spectroscopy (NIR, Raman, FTIR) and chromatography, to monitor the progress of a chemical reaction in real time. pharmasource.globalamericanpharmaceuticalreview.com In the synthesis of Sorafenib, an in-line spectroscopic probe could track the consumption of a key intermediate and the formation of the API. Crucially, it could also detect the emergence of "this compound" as it forms.

Real-Time Assurance (RTA) and Control: The data from RTM can be used to ensure that Critical Quality Attributes (CQAs) are being met throughout the process. americanpharmaceuticalreview.com If the concentration of a critical impurity like "this compound" begins to approach its control limit, the process parameters (e.g., temperature, reagent addition rate) can be adjusted in real time to steer the reaction back into the desired state. This proactive control minimizes batch variability and prevents the formation of out-of-specification material. bruker.comglobalresearchonline.net

Enhanced Process Understanding: The wealth of data generated by PAT tools provides a deep understanding of the chemical process. americanpharmaceuticalreview.comglobalresearchonline.net By correlating process parameters with impurity formation, chemists can define a robust design space where the process consistently delivers high-quality Sorafenib with minimal impurities.

| PAT Application | Enabling Technology | Impact on "this compound" Control |

| Real-Time Monitoring | In-line Spectroscopy (NIR, Raman), On-line HPLC pharmasource.global | Detects the formation of the impurity as it happens. |

| Real-Time Assurance | Process control loops linked to analytical data. americanpharmaceuticalreview.com | Allows for immediate process adjustments to stop or reduce impurity formation. |

| Process Understanding | Multivariate Data Analysis (MVDA) of process data. pharmasource.global | Defines optimal process parameters to prevent impurity formation from the outset. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Sorafenib Impurity 21 in drug formulations?

- Methodological Answer : this compound (4,6-Dichloro-N,N-dimethylpicolinamide) is typically characterized using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for precise quantification . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to confirm the positions of chlorine substituents and dimethylamide groups. For regulatory compliance, methods must adhere to ICH Q3B(R2) guidelines, which require validation of specificity, accuracy, precision, and linearity .

Q. What are the regulatory requirements for impurity profiling of this compound in generic drug development?

- Methodological Answer : Regulatory frameworks like the Abbreviated New Drug Application (ANDA) mandate that impurity profiles include identification thresholds (e.g., 0.1% for daily doses ≤2 g) and qualification thresholds (toxicological assessment above 0.15%) . Researchers must cross-validate analytical methods against pharmacopeial standards (e.g., USP or EP) and document traceability in supplementary materials .

Q. How should stability studies be designed to assess this compound under accelerated storage conditions?

- Methodological Answer : Stability-indicating methods should employ forced degradation studies (e.g., exposure to heat, light, humidity, and acidic/alkaline conditions) to monitor impurity formation. Use ICH Q1A guidelines to design experiments:

- Long-term : 25°C ± 2°C / 60% RH ± 5% for 12 months.

- Accelerated : 40°C ± 2°C / 75% RH ± 5% for 6 months .

Quantify degradation products using HPLC-MS and compare against control samples to establish degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Contradictions in toxicity data require systematic meta-analysis of preclinical studies, focusing on variables like:

- Dose ranges (e.g., subtherapeutic vs. supratherapeutic levels).

- Experimental models (e.g., in vitro hepatocyte assays vs. in vivo rodent models).

- Statistical power (e.g., sample size adequacy and confidence intervals) .

Advanced studies should incorporate toxicity prediction software (e.g., Derek Nexus) to cross-validate empirical findings .

Q. What experimental strategies are recommended for elucidating degradation pathways of this compound?

- Methodological Answer : Combine LC-MS/MS with isotopic labeling to track degradation intermediates. For example:

- Use deuterated solvents in stress studies to distinguish hydrolysis products.

- Apply quantitative structure-activity relationship (QSAR) models to predict reactive sites prone to oxidation or photolysis .

Document degradation kinetics using Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How can researchers optimize synthetic routes to minimize this compound formation during active pharmaceutical ingredient (API) synthesis?

- Methodological Answer : Employ design of experiments (DoE) to identify critical process parameters (CPPs):

- Factors : Reaction temperature, catalyst concentration, and purification steps.

- Response variables : Impurity yield, API purity .

Use PAT (Process Analytical Technology) tools like in-line FTIR spectroscopy for real-time monitoring of intermediate stages .

Q. What statistical approaches are most robust for assessing batch-to-batch variability in this compound levels?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to impurity datasets to identify outliers and correlate variability with process parameters. Use control charts (e.g., Shewhart charts) with ±3σ limits to monitor trends. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Methodological Considerations for Data Integrity

Q. How can researchers ensure reproducibility of this compound quantification across laboratories?

- Methodological Answer : Follow ICH Q2(R1) validation protocols and share detailed chromatographic conditions (e.g., column type, mobile phase pH, gradient program) in supplementary materials . Participate in interlaboratory proficiency testing and calibrate instruments using certified reference materials (CRMs) .

Q. What strategies mitigate fraud risks in impurity profiling studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.